6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-phenylacetate
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Overview
Description
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-phenylacetate is a complex organic compound known for its wide range of applications in chemical research. It possesses unique structural features that make it a subject of interest in various scientific domains, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-phenylacetate involves multiple steps. Starting from readily available reagents, a series of organic reactions, such as cyclization, amidation, and esterification, are employed to construct the final compound. The reaction conditions typically include the use of organic solvents, controlled temperatures, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial-scale production of this compound follows optimized synthetic routes to ensure high yield and purity. Continuous flow reactors and automated systems are often used to scale up the synthesis process. Quality control measures are implemented at various stages to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-phenylacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, resulting in various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve specific temperatures, pH levels, and the presence of catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions include a variety of derivatives with modified functional groups, enhancing the compound's applicability in different research areas.
Scientific Research Applications
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-phenylacetate is utilized in various scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials
Biology: In biological research, the compound is used to study enzyme inhibition, protein-ligand interactions, and cellular pathways. Its structural features enable detailed investigations into molecular mechanisms.
Medicine: The compound shows potential as a lead molecule for drug discovery. Its interactions with biological targets are explored to develop novel therapeutic agents.
Industry: The compound is used in the formulation of specialty chemicals, including agrochemicals and pharmaceuticals, due to its diverse reactivity and stability.
Mechanism of Action
The mechanism by which 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-phenylacetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The compound's unique structural features allow it to bind to these targets and modulate their activity, leading to various biological effects. Pathways involved in its mechanism of action may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
When compared to similar compounds, 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-phenylacetate stands out due to its distinct structural features and reactivity. Similar compounds include:
5-(cyclopropanecarboxamido)-1,3,4-thiadiazole derivatives: These compounds share a common core structure but lack the pyran-3-yl 2-phenylacetate moiety, resulting in different chemical and biological properties.
Pyran-3-yl 2-phenylacetate derivatives: These compounds possess the pyran-3-yl 2-phenylacetate moiety but differ in the substituents on the thiadiazole ring, leading to variations in reactivity and applications.
By comparing these compounds, researchers can gain insights into the unique attributes of this compound and explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-phenylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S2/c24-15-9-14(11-29-20-23-22-19(30-20)21-18(26)13-6-7-13)27-10-16(15)28-17(25)8-12-4-2-1-3-5-12/h1-5,9-10,13H,6-8,11H2,(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTHFEFDLKTFBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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